molecular formula C9H6BrNO2 B1279479 6-bromo-7-methyl-1H-indole-2,3-dione CAS No. 129833-54-1

6-bromo-7-methyl-1H-indole-2,3-dione

Cat. No. B1279479
M. Wt: 240.05 g/mol
InChI Key: GTMRDSCDZYHHFY-UHFFFAOYSA-N
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Description

The compound "6-bromo-7-methyl-1H-indole-2,3-dione" is a derivative of indole-2,3-dione, which is also known as isatin. This compound is characterized by the presence of a bromine atom and a methyl group attached to the indole ring system. Indole derivatives are of significant interest due to their diverse biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the synthesis of brominated bi-1H-indene diones has been reported, where bromination of the methyl group on the benzene rings of biindenylidenedione leads to changes in the properties of the compound . Similarly, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reactants can yield brominated indole compounds with good yield . Moreover, the 1,3-dipolar cycloaddition followed by bromination reactions can produce brominated 2H-indazole-4,7-diones . The preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors to indole-2,3-diones, can be performed using N-bromosuccinimide in aqueous t-butyl alcohol .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be determined using X-ray crystallography. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been elucidated, revealing a monoclinic space group with specific unit cell dimensions . The molecular arrangement in these crystals can show defective tightness compared to their precursors . Additionally, Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and electronic structure of these compounds .

Chemical Reactions Analysis

Brominated indole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The bromine atoms can participate in further substitution reactions, and the indole ring can be involved in cycloadditions and other transformations. The reactivity of these compounds can be significantly altered by the substitution pattern on the indole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be influenced by the substituents on the indole ring. The introduction of bromine atoms can affect the UV-Vis absorption spectra, photochromic, and photomagnetic properties of these compounds . The thermal stability of these compounds can be assessed using thermal analysis, with some compounds showing good stability up to certain temperatures . The electrophilic and nucleophilic regions of the molecules can be visualized using molecular electrostatic potential maps, and NMR chemical shifts can be computed to further understand the electronic environment of the atoms within the molecule .

Scientific Research Applications

Chemical Synthesis and Derivatives

6-bromo-7-methyl-1H-indole-2,3-dione is involved in various chemical syntheses. A study by Parrick et al. (1989) discusses the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors of Indole-2,3-diones, through reactions involving indoles and N-bromosuccinimide (Parrick, Yahya, Ijaz, & Yizun, 1989). Additionally, McKay et al. (2002) isolated various indole alkaloids, including 6-bromoindole derivatives, from the marine sponge Smenospongia sp (McKay, Carroll, Quinn, & Hooper, 2002).

Catalysis and Synthesis

Arya et al. (2012) used acidic ionic liquids as catalysts for synthesizing fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones (Arya, Rawat, Dandia, & Sasai, 2012). Manish Jain et al. (2008) conducted a synthesis of novel unsymmetrical bis-spiro(indole-pyrazolinyl-thiazolidine)-2,4'-diones (Jain, Sakhuja, Khanna, Bhagat, & Jain, 2008).

Pharmaceutical Applications

Erarslan-Elma et al. (2022) researched 1H-indole-2,3-dione derivatives as selective carbonic anhydrase inhibitors, highlighting their potential pharmaceutical applications (Erarslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022). Garden and Pinto (2001) reviewed the use of isatins, including indole-2,3-dione, for drug synthesis and its biological and pharmacological properties (Garden & Pinto, 2001).

Sensor Technology

Fahmi et al. (2019) demonstrated the use of 1H-indole-2,3-dione as a chemosensor for the selective detection of Fe3+ ions, showcasing its application in sensor technology (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

properties

IUPAC Name

6-bromo-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRDSCDZYHHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459481
Record name 6-bromo-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
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Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-7-methyl-1H-indole-2,3-dione

CAS RN

129833-54-1
Record name 6-Bromo-7-methyl-1H-indole-2,3-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
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Synthesis routes and methods I

Procedure details

A mixture of N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide (18.0 g, 0.07 mol), conc.H2SO4 (150 mL) is stirred at 80° C. for 1 h. After reaction, poured the reaction mixture to ice water (2 L) the mixture is filtered and the solid is dried under vacuum to give product.
Name
N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Chloral alcoholate (0.43 g, 1.05 eq) and Na2SO4(2.84 g, 20 mmol) were dissolved in 10 mL water. 3-Bromo-2-methylaniline (0.33 g, 1.77 mmol) was added to the solution followed by 0.16 mL conc. HCl aqueous solution and NH2OH.HCl (0.38 g, 3.0 eq). The mixture was refluxed for 15 min and stirring was continued for additional 1 hr at RT. The precipitate was collected by filtration, washed with water and dried under vacuum. This precipitate was dissolved in 1 mL H2SO4 and the solution was heated (80° C.) for 15 min. After cooling down to RT, the mixture was poured into ice-water mixture and the precipitate was collected, washed with water and dried under vacuum to give the title compound (0.26 g, 61%).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Four
Yield
61%

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